molecular formula C14H23NO2 B12885770 N-Butyl-2-ethyl-N-(furan-2-yl)butanamide CAS No. 62187-36-4

N-Butyl-2-ethyl-N-(furan-2-yl)butanamide

Cat. No.: B12885770
CAS No.: 62187-36-4
M. Wt: 237.34 g/mol
InChI Key: SQUWQCUTHWQGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-2-ethyl-N-(furan-2-yl)butanamide is a chemical compound with the molecular formula C14H23NO2 It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-ethyl-N-(furan-2-yl)butanamide typically involves the reaction of butylamine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The furan ring is introduced through a subsequent reaction with furan-2-carboxylic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-ethyl-N-(furan-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-Butyl-2-ethyl-N-(furan-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-Butyl-2-ethyl-N-(furan-2-yl)butanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the butanamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-propylfuran-2-carboxamide
  • N-Butyl-2-ethylfuran-2-carboxamide
  • N-Butyl-N-(furan-2-yl)butanamide

Uniqueness

N-Butyl-2-ethyl-N-(furan-2-yl)butanamide is unique due to the presence of both a butyl and an ethyl group attached to the nitrogen atom, along with a furan ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62187-36-4

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

N-butyl-2-ethyl-N-(furan-2-yl)butanamide

InChI

InChI=1S/C14H23NO2/c1-4-7-10-15(13-9-8-11-17-13)14(16)12(5-2)6-3/h8-9,11-12H,4-7,10H2,1-3H3

InChI Key

SQUWQCUTHWQGFE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CO1)C(=O)C(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.